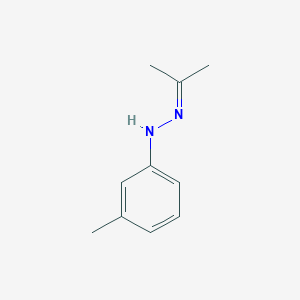
Acetone (3-methylphenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetone (3-methylphenyl)hydrazone, also known as Acetone Hydrazone, is a chemical compound that is widely used in scientific research. It is a colorless to yellowish liquid that is highly soluble in water and organic solvents. Acetone Hydrazone is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Acetone (3-methylphenyl)hydrazone Hydrazone is not well understood. However, it is believed that it acts as a nucleophile and attacks electrophilic centers in organic molecules. Acetone (3-methylphenyl)hydrazone Hydrazone can also form stable complexes with metal ions, which can be used in various analytical techniques.
Biochemical and Physiological Effects
Acetone (3-methylphenyl)hydrazone Hydrazone has no known biochemical or physiological effects. However, it is important to handle it with care as it is a toxic and flammable compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acetone (3-methylphenyl)hydrazone Hydrazone is its versatility. It can be used in various fields of research and has a wide range of applications. Acetone (3-methylphenyl)hydrazone Hydrazone is also relatively easy to synthesize, and the yield and purity of the final product are typically high. However, Acetone (3-methylphenyl)hydrazone Hydrazone is a toxic and flammable compound, and it should be handled with care. It is also important to use appropriate safety equipment and procedures when working with Acetone (3-methylphenyl)hydrazone Hydrazone.
Orientations Futures
There are several future directions for the research and application of Acetone (3-methylphenyl)hydrazone Hydrazone. One possible direction is the development of new synthetic routes for the compound. Another direction is the investigation of the mechanism of action of Acetone (3-methylphenyl)hydrazone Hydrazone, which could lead to the discovery of new applications for the compound. Additionally, Acetone (3-methylphenyl)hydrazone Hydrazone could be used in the development of new drugs and therapies for various diseases. Further research is needed to explore these possibilities and to fully understand the potential of Acetone (3-methylphenyl)hydrazone Hydrazone in scientific research.
Conclusion
Acetone (3-methylphenyl)hydrazone Hydrazone is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry. Acetone (3-methylphenyl)hydrazone Hydrazone has no known biochemical or physiological effects, but it should be handled with care as it is a toxic and flammable compound. Despite its limitations, Acetone (3-methylphenyl)hydrazone Hydrazone has a promising future in scientific research, and further investigation is needed to fully explore its potential.
Méthodes De Synthèse
Acetone (3-methylphenyl)hydrazone Hydrazone can be synthesized by the reaction of acetone and phenylhydrazine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or distillation. The yield of the synthesis process is typically high, and the purity of the final product is excellent.
Applications De Recherche Scientifique
Acetone (3-methylphenyl)hydrazone Hydrazone has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pyrazoles, pyridazines, and pyrimidines. Acetone (3-methylphenyl)hydrazone Hydrazone is also used as a ligand in coordination chemistry and as a chelating agent in metal ion analysis. In biochemistry, it is used as a blocking agent for the detection of free amino groups in proteins. Acetone (3-methylphenyl)hydrazone Hydrazone is also used in the preparation of Schiff bases, which are important intermediates in the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-methyl-N-(propan-2-ylideneamino)aniline |
InChI |
InChI=1S/C10H14N2/c1-8(2)11-12-10-6-4-5-9(3)7-10/h4-7,12H,1-3H3 |
Clé InChI |
YCLSWQHUMNJYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN=C(C)C |
SMILES canonique |
CC1=CC(=CC=C1)NN=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)
![2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282921.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide](/img/structure/B282923.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)
![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B282933.png)
![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282935.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B282937.png)